

An In-depth Technical Guide to Hexyl Chlorocarbonate-d13

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl chlorocarbonate-d13*

Cat. No.: *B12398802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Hexyl chlorocarbonate-d13**, a deuterated analog of hexyl chlorocarbonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of drug discovery, metabolism, and pharmacokinetics.

Introduction

Hexyl chlorocarbonate-d13 is a stable isotope-labeled compound used primarily as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).^[1] The incorporation of deuterium atoms provides a distinct mass difference from the endogenous or unlabeled compound, allowing for precise quantification in complex biological matrices. The potential for deuterium substitution to affect the pharmacokinetic and metabolic profiles of drugs has also made such compounds valuable tools in pharmaceutical research.^[1]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **Hexyl chlorocarbonate-d13** and its non-deuterated counterpart, hexyl chlorocarbonate.

Properties of Hexyl Chlorocarbonate-d13

Property	Value	Source(s)
Molecular Formula	C7D13ClO2	[1]
Molecular Weight	177.71 g/mol	[1] [2]
CAS Number	2708278-38-8	[1] [2]
Synonyms	Hexyl chloroformate-d13, Hexyloxycarbonyl-d13 chloride, n-Hexyl-d13 Chloroformate	[1] [2]
Isotopic Enrichment	≥ 98 atom % D	[2] [3]
Chemical Purity	min 98%	[3]
SMILES	[2H]C([2H])([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])OC(Cl)=O	[1]
Storage Conditions	Store refrigerated (+4°C)	[2] [3]
Stability	Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.	[2]

Properties of Non-Deuterated Hexyl Chlorocarbonate

Property	Value	Unit	Source(s)
Molecular Formula	C7H13ClO2		[4][5][6]
Molecular Weight	164.63 g/mol		[4][5][6]
CAS Number	6092-54-2		[1][2][4][5][6]
Appearance	Colorless liquid		[5]
Density	1.007	g/mL at 25 °C	
Boiling Point	60-61	°C at 7 mmHg	[5]
Refractive Index	n20/D 1.424		
Vapor Pressure	0.06	psi at 20 °C	
Flash Point	62	°C	[7]
Storage Temperature	2-8	°C	

Experimental Protocols

Detailed experimental protocols for the synthesis of **Hexyl chlorocarbonate-d13** are not publicly available. However, a general method for the synthesis of the non-deuterated analog, n-hexyl chloroformate, is outlined below. This can serve as a basis for the potential synthesis of the deuterated compound, likely by substituting n-hexanol with its deuterated equivalent, n-hexanol-d13.

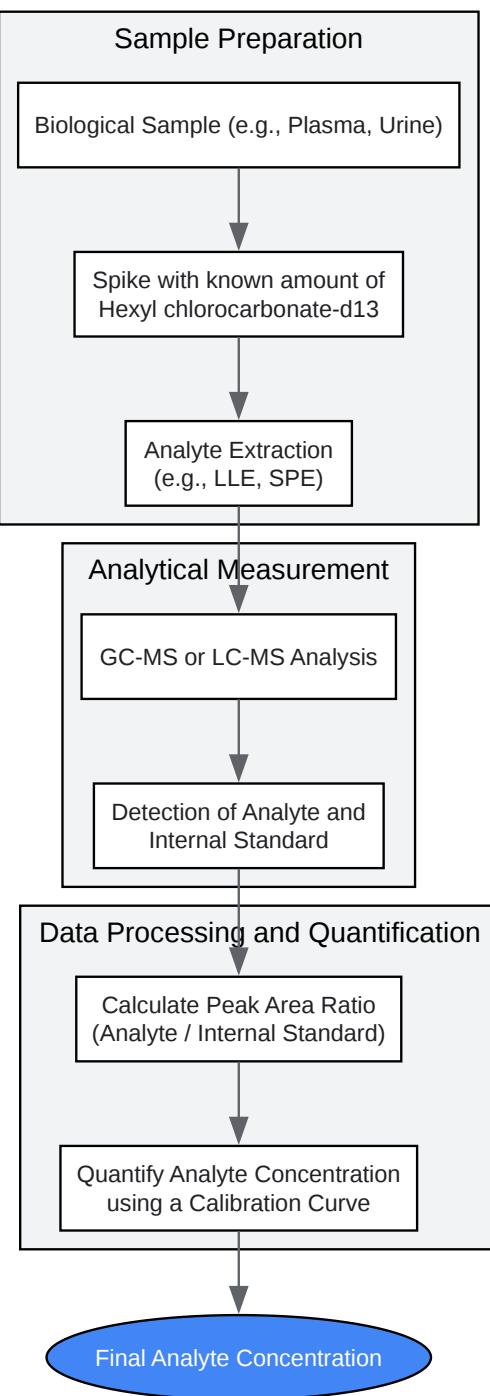
General Synthesis of n-Hexyl Chloroformate

The synthesis of n-hexyl chloroformate is typically achieved through the reaction of n-hexyl alcohol with an excess of phosgene at low temperatures.[5]

Reaction:

Procedure:

- Anhydrous n-hexyl alcohol is added to a reaction vessel.
- The vessel is cooled to a low temperature, typically around -15°C.


- A molar excess of dry, chlorine-free phosgene is slowly introduced into the reaction vessel while maintaining the low temperature.
- After the addition of phosgene is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of time to ensure the reaction goes to completion.
- Excess phosgene and hydrogen chloride are removed by purging with an inert gas, such as nitrogen.
- The resulting n-hexyl chloroformate product can then be purified by distillation under reduced pressure.

Note: This is a generalized procedure. Specific reaction conditions, such as the exact temperature, reaction time, and purification method, may vary. The synthesis of the deuterated analog would require the use of n-hexanol-d14 as the starting material.

Applications and Workflows

The primary application of **Hexyl chlorocarbonate-d13** is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in a GC-MS or LC-MS experiment.

General Workflow for Hexyl chlorocarbonate-d13 as an Internal Standard

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

Hexyl chlorocarbonate and its deuterated analog are considered hazardous chemicals. They are corrosive and can cause severe skin burns and eye damage.^{[5][7]} Inhalation may be fatal.^{[5][7]} It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[7]

Conclusion

Hexyl chlorocarbonate-d13 is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for accurate and precise quantification of the corresponding non-deuterated analyte in various biological matrices. While specific synthesis protocols for the deuterated form are proprietary, the general synthetic route for chloroformates provides a foundational understanding of its production. Proper handling and storage are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn isotopes.com [cdn isotopes.com]
- 3. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]
- 4. Hexyl chloroformate (CAS 6092-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexyl chloroformate [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Hexyl Chlorocarbonate-d13]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12398802#hexyl-chlorocarbonate-d13-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com